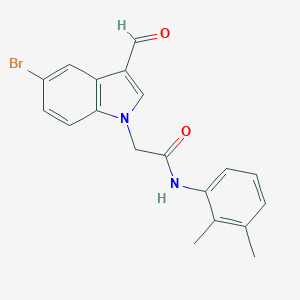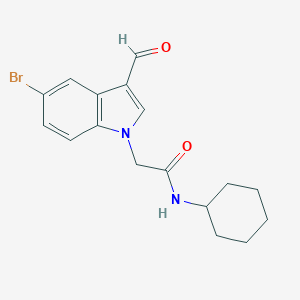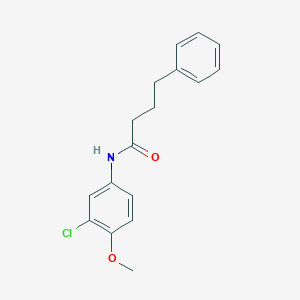![molecular formula C25H22Cl2N4O4 B297528 2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B297528.png)
2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in scientific literature.
作用機序
The mechanism of action of compound X is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cellular differentiation. It has also been shown to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. It has also been shown to inhibit the growth of cancer cells by inhibiting the activity of HDACs. In addition, compound X has been shown to have neuroprotective properties and can prevent the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
実験室実験の利点と制限
One of the significant advantages of using compound X in lab experiments is that it has potent anti-cancer properties and can induce apoptosis in cancer cells. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using compound X is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in lab experiments.
将来の方向性
There are several future directions for the study of compound X. One of the significant areas of research is to further understand its mechanism of action and identify its molecular targets. This will help to optimize its use in lab experiments and potentially develop new therapeutic applications. Another future direction is to study the potential applications of compound X in combination with other drugs to enhance its anti-cancer properties and reduce potential side effects. Additionally, there is a need to study the pharmacokinetics and pharmacodynamics of compound X to determine its optimal dosage and administration route.
合成法
The synthesis of compound X involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-(2-hydroxybenzylidene) hydrazinecarboxamide with 2,3-dimethylphenyl isocyanate to form 2-(2-{3-[2-(2,3-dimethylphenyl) hydrazino]benzylidene}hydrazino) acetamide. The second step involves the reaction of the product obtained in the first step with 2,3-dichloroaniline to form 2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields. One of the significant applications of compound X is in the field of cancer research. Studies have shown that compound X has potent anti-cancer properties and can induce apoptosis in cancer cells. Compound X has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has been shown to have neuroprotective properties and can prevent the formation of amyloid plaques in the brain.
特性
製品名 |
2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide |
|---|---|
分子式 |
C25H22Cl2N4O4 |
分子量 |
513.4 g/mol |
IUPAC名 |
N//'-[(E)-[3-[2-(2,3-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2,3-dimethylphenyl)oxamide |
InChI |
InChI=1S/C25H22Cl2N4O4/c1-15-6-3-10-20(16(15)2)30-24(33)25(34)31-28-13-17-7-4-8-18(12-17)35-14-22(32)29-21-11-5-9-19(26)23(21)27/h3-13H,14H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)/b28-13+ |
InChIキー |
GBIZJPPGOFABIJ-XODNFHPESA-N |
異性体SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)



![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)


![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)